![molecular formula C9H16ClN B2771288 3-甲基-9-氮杂双环[3.3.1]壬-2-烯;盐酸盐 CAS No. 2375261-41-7](/img/structure/B2771288.png)

3-甲基-9-氮杂双环[3.3.1]壬-2-烯;盐酸盐

货号 B2771288

CAS 编号:

2375261-41-7

分子量: 173.68

InChI 键: XUMVIMWXHQIUCH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

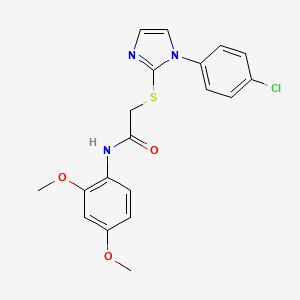

“3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride” is a chemical compound . It is an alkaloid-like compound and its core structure is similar to the family of tropane alkaloids .

Synthesis Analysis

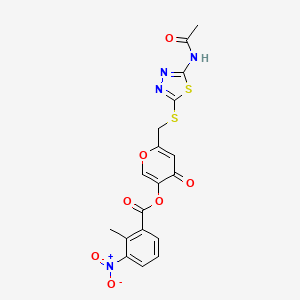

The synthesis of compounds like “3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride” has been carried out in a stereoselective manner via the bridged-Ritter reactions . This process involves the reaction of a carbenium ion (usually generated in situ) with a nitrile, and then quenching with water affords an amide product .Molecular Structure Analysis

The molecular structure of “3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride” is characterized by a 3-azabicyclo[3.3.1]non-3-ene core structure . This structure is reminiscent of the natural alkaloid derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride” include the bridged-Ritter reactions . In these reactions, the nitrile reagent essentially clips across a cyclic precursor in a transannular process to yield a cyclic imine (Schiff base) product .科学研究应用

- The 8-azabicyclo[3.2.1]octane scaffold, which EN300-7440519 embodies, serves as the central core for tropane alkaloids. These alkaloids exhibit a wide array of interesting biological activities. Researchers worldwide have focused on stereoselective methods to prepare this basic structure, enabling the synthesis of tropane alkaloids .

- Most approaches involve enantioselective construction of an acyclic starting material containing stereochemical information necessary for the stereocontrolled formation of the bicyclic scaffold. However, alternative methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

- Researchers have successfully synthesized alkaloid-like compounds containing the 3-azabicyclo[3.3.1]non-3-ene core structure via bridged-Ritter reactions. This method provides a stereoselective route to create the bicyclic framework, expanding its potential applications .

Tropane Alkaloid Synthesis

Enantioselective Construction

Bridged-Ritter Reactions

属性

IUPAC Name |

3-methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h5,8-10H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMVIMWXHQIUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CCCC(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2771205.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2771212.png)

![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)

![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid](/img/structure/B2771221.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2771222.png)

![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2771226.png)

![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)